molecular formula C21H14FN3O3 B302926 N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Katalognummer B302926
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: ARPANVLWYNMEIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has been widely utilized in scientific research for its potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), a protein that is involved in the production of leukotrienes, which are inflammatory mediators.

Wirkmechanismus

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor works by inhibiting the activity of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that are produced by leukocytes and are involved in the pathogenesis of various diseases. The inhibition of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide activity leads to a decrease in the production of leukotrienes, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of leukotrienes and to decrease inflammation in various disease models. N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has also been shown to decrease airway hyperresponsiveness and to improve lung function in asthma and COPD models. Additionally, N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to decrease the severity of colitis in IBD models.

Vorteile Und Einschränkungen Für Laborexperimente

The use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in lab experiments has several advantages. It has been shown to have a high degree of selectivity for N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, which makes it a useful tool for studying the role of leukotrienes in various disease models. Additionally, N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor is that it has a relatively short half-life, which may limit its effectiveness in certain disease models.

Zukünftige Richtungen

There are several future directions for the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in scientific research. One potential direction is the development of more potent and selective N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitors. Additionally, the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in combination with other therapeutic agents may lead to improved efficacy in the treatment of various diseases. Furthermore, the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in clinical trials may lead to the development of novel therapeutic agents for the treatment of asthma, COPD, and IBD.

Synthesemethoden

The synthesis of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor involves the reaction of 3-pyridinemethanol with 4-fluorobenzoyl chloride to form 4-fluorophenyl-3-pyridinemethanol. This intermediate is then reacted with isatoic anhydride to form N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The inhibition of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide activity leads to a decrease in the production of leukotrienes, which are known to be involved in the pathogenesis of these diseases. Several preclinical studies have shown promising results in the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor as a potential therapeutic agent.

Eigenschaften

Produktname

N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide

Molekularformel

C21H14FN3O3

Molekulargewicht

375.4 g/mol

IUPAC-Name

N-(4-fluorophenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C21H14FN3O3/c22-15-4-6-16(7-5-15)24-19(26)14-3-8-17-18(10-14)21(28)25(20(17)27)12-13-2-1-9-23-11-13/h1-11H,12H2,(H,24,26)

InChI-Schlüssel

ARPANVLWYNMEIP-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)F

Kanonische SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.